3-(Aminomethyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of 3-(Aminomethyl)benzamide derivatives can involve multi-step reactions, including the use of isatoic anhydride, primary amines, and halogenated compounds as starting materials. A notable method involves a three-component reaction yielding N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives in high yields, demonstrating the compound's flexibility for modifications and the simplicity of obtaining derivatives from readily available materials (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those similar to 3-(Aminomethyl)benzamide, has been extensively studied through techniques like X-ray diffraction, NMR spectroscopy, and DFT calculations. These studies reveal the compound's ability to form stable structures and engage in intra- and intermolecular interactions. For instance, a study on a related benzamide derivative highlighted its conformation and the significant role of hydrogen bonding in stabilizing its structure (Furuya et al., 1985).
Chemical Reactions and Properties
3-(Aminomethyl)benzamide and its derivatives undergo various chemical reactions, facilitating the synthesis of compounds with enhanced or targeted biological activities. For example, the formation of ion-associate complexes with tetraphenylborate highlights its reactivity and potential for creating complexes with specific properties (Mostafa et al., 2023).
Physical Properties Analysis
The physical properties of 3-(Aminomethyl)benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in material science and drug design. Investigations into the crystal and molecular structure of related compounds provide insights into their stability and potential for forming solid-state materials with specific characteristics (Prasad et al., 1979).
Chemical Properties Analysis
The chemical properties of 3-(Aminomethyl)benzamide, including its reactivity, stability, and ability to form derivatives, are foundational for its applications in synthesizing new compounds. Studies on its derivatives demonstrate the compound's versatility in forming various chemical bonds and structures, leading to materials and drugs with desirable properties (Gaisina et al., 2020).
Scientific Research Applications
Antioxidant and Antibacterial Activities
- Scientific Field : Biochemistry
- Summary of Application : Benzamides, including 3-(Aminomethyl)benzamide, have been found to have antioxidant and antibacterial activities . They were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Methods of Application : The antioxidant activity of the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . The antibacterial activity was determined in vitro against three gram-positive bacteria and three gram-negative bacteria .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Synthesis of Benzamides
- Scientific Field : Organic Chemistry
- Summary of Application : Benzamides are synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
- Methods of Application : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
- Results : A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives was reported .
Therapeutic Agents
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : Benzamides are used as an intermediate product in the synthesis of therapeutic agents . They are found in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib, diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor .
- Methods of Application : These compounds are usually produced from the reaction between carboxylic acids and amines at high temperature .
- Results : Amide compounds are widely used in industries such as paper, plastic and rubber and in agricultural areas . They are also used as an intermediate product in the synthesis of therapeutic agents .
Industrial Applications
- Scientific Field : Industrial Chemistry
- Summary of Application : Amide compounds, including benzamides, are widely used in industries such as paper, plastic, and rubber .
- Methods of Application : The specific methods of application can vary widely depending on the industry and the specific use of the amide compound .
- Results : The use of amide compounds in these industries has contributed to the development of a variety of products .
Continuous Synthesis in Microflow System
- Scientific Field : Chemical Engineering
- Summary of Application : N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates . A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .
- Methods of Application : The synthesis was achieved by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model was used to optimize reaction conditions .
- Results : The compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .
Antihypertensive Properties
- Scientific Field : Medicinal Chemistry
- Summary of Application : 3-(Aminomethyl)chromone derivatives, which include 3-(Aminomethyl)benzamide, have potential antihypertensive properties .
- Methods of Application : The specific methods of application can vary widely depending on the specific use of the compound .
- Results : A Scifinder search for commercially available 3-(Aminomethyl)chromone derivatives with antihypertensive property listed hundreds of compounds .
properties
IUPAC Name |
3-(aminomethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHLWVJLJXARGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435566 | |
Record name | 3-(aminomethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)benzamide | |
CAS RN |
102562-86-7 | |
Record name | 3-(aminomethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(aminomethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.